molecular formula C20H18FN3O4S B3019221 2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893941-51-0

2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B3019221
CAS No.: 893941-51-0
M. Wt: 415.44
InChI Key: FRGGDHWFEXHYBL-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a structurally complex acetamide derivative featuring a thieno[3,4-c]pyrazol core with sulfone (5,5-dioxo) groups. Its molecular framework includes a 4-fluorophenoxy moiety and a 2-methylphenyl substituent attached to the heterocyclic system.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-13-4-2-3-5-18(13)24-20(16-11-29(26,27)12-17(16)23-24)22-19(25)10-28-15-8-6-14(21)7-9-15/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGGDHWFEXHYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18FN3O5SC_{20}H_{18}FN_3O_5S, with a molecular weight of approximately 431.4 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of a fluorophenoxy group and a methylphenyl moiety further enhances its pharmacological potential.

PropertyValue
Molecular FormulaC20H18FN3O5SC_{20}H_{18}FN_3O_5S
Molecular Weight431.4 g/mol
Melting PointN/A
Boiling PointN/A
DensityN/A

Antitumor Activity

Research indicates that compounds with similar structural motifs to This compound exhibit significant antitumor properties. For instance, thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the growth of triple-negative breast cancer cells by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .

In a study involving synthesized thieno derivatives, compounds demonstrated IC50 values ranging from 21.6 μM to 29.3 μM against MDA-MB-231 breast cancer cells . The mechanism of action often involves interference with cellular proliferation and apoptosis pathways.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Similar derivatives have been evaluated for their ability to inhibit inflammatory mediators in vitro. For example, certain thieno-based compounds have been documented to reduce levels of pro-inflammatory cytokines in cell cultures .

Antimicrobial Activity

Emerging evidence suggests that compounds with thieno and pyrazole components possess antimicrobial properties. Research has demonstrated that these compounds can inhibit bacterial growth by disrupting membrane integrity and inhibiting essential metabolic pathways . Further studies are needed to evaluate the specific antimicrobial spectrum of This compound .

Case Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thieno derivatives and evaluated their cytotoxicity against various cancer cell lines. Among them, a derivative closely related to our compound showed promising results in inhibiting cell proliferation in MDA-MB-231 cells with an IC50 value of 21.6 μM .

Case Study 2: Inhibition of Autotaxin

Another investigation focused on autotaxin inhibition using structurally similar compounds. The study highlighted that certain derivatives could inhibit autotaxin with IC50 values in the nanomolar range, suggesting potential therapeutic applications in conditions like idiopathic pulmonary fibrosis .

Comparison with Similar Compounds

Table 2: Functional Group Impact on Application

Compound Key Substituents Application Rationale
Target Compound 4-fluorophenoxy, thienopyrazol Potential pharma Structural similarity to drug-like molecules
Oxadixyl 2,6-dimethylphenyl, oxazolidinyl Pesticide Substituent pattern common in agrochemicals

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